molecular formula C9H9NO5 B1317227 2-(5-Methoxy-2-nitrophenyl)acetic acid CAS No. 20876-29-3

2-(5-Methoxy-2-nitrophenyl)acetic acid

Cat. No. B1317227
CAS RN: 20876-29-3
M. Wt: 211.17 g/mol
InChI Key: QBRHCFNZQWZEQM-UHFFFAOYSA-N
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Description

“2-(5-Methoxy-2-nitrophenyl)acetic acid” is a chemical compound with the linear formula C9H9NO5 . It has a molecular weight of 211.17 . The IUPAC name for this compound is (2-methoxy-5-nitrophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-(5-Methoxy-2-nitrophenyl)acetic acid” can be represented by the InChI code: 1S/C9H9NO5/c1-15-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) .

Scientific Research Applications

Organic Synthesis Applications

2-(5-Methoxy-2-nitrophenyl)acetic acid is utilized as an intermediate in the synthesis of complex organic molecules. For instance, it serves as an intermediate in the production of indole-2-acetic acid methyl esters, highlighting its role in the synthesis of heterocyclic compounds via processes such as acylation, annulation, and cyclization (S. Modi, R. C. Oglesby, S. Archer, 2003). This illustrates its significance in constructing complex molecular architectures.

Protecting Group Chemistry

The compound has been identified as useful in the protection of hydroxyl functions, showcasing its application in selective synthetic strategies. The (2-nitrophenyl)acetyl (NPAc) group, derivable from (2-nitrophenyl)acetic acid, is reported to protect hydroxyl functions effectively, demonstrating stability under various transformation conditions and allowing for selective removal in the presence of common protecting groups (Katalin Daragics, P. Fügedi, 2010). This utility underscores the compound's versatility in organic synthesis.

Photodecarboxylation Methods

Research into zinc photocages has shown that derivatives of meta-nitrophenylacetic acid, including methoxy- and fluoro-derivatives, undergo photodecarboxylation, offering red-shifted excitation wavelengths. This property is instrumental in the development of photocages for biological applications, where the methoxy derivative of nitrophenylacetic acid plays a critical role in achieving high quantum yields and facilitating straightforward synthesis (A. Shigemoto, A. Bhattacharjee, E. Hickey, H. Boyd, T. McCormick, S. Burdette, 2021). The advancement in photocage technology illustrates the compound's contribution to biochemistry and molecular biology.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-(5-methoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRHCFNZQWZEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532162
Record name (5-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-2-nitrophenyl)acetic acid

CAS RN

20876-29-3
Record name 5-Methoxy-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20876-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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